5,6,7,8-Tetrahydrotrazodone is a chemical compound that belongs to the class of tetrahydrobenzodiazepines. It is structurally related to trazodone, an antidepressant medication commonly used to treat major depressive disorder and anxiety disorders. This compound is notable for its potential pharmacological applications and its role in research related to serotonin receptors and their implications in mood disorders.
5,6,7,8-Tetrahydrotrazodone is classified as a psychoactive substance due to its interaction with neurotransmitter systems in the brain. It has been studied for its effects on serotonin receptors, particularly the 5-HT1B receptor, which has been implicated in the pathophysiology of depression and anxiety disorders . The compound is also recognized under various chemical registries, including its CAS number 86227-20-5 .
The synthesis of 5,6,7,8-tetrahydrotrazodone can be achieved through several methods. One common approach involves the reduction of trazodone derivatives to yield tetrahydro analogs. This process typically includes:
For example, a notable synthetic route involves the use of piperazine derivatives in the presence of reducing agents to facilitate the formation of the tetrahydro structure .
The molecular structure of 5,6,7,8-tetrahydrotrazodone features a fused bicyclic system characteristic of tetrahydrobenzodiazepines. The structural formula can be represented as:
This indicates the presence of four nitrogen atoms within its structure, which is significant for its biological activity. The compound's stereochemistry plays a crucial role in its interaction with serotonin receptors .
5,6,7,8-Tetrahydrotrazodone undergoes various chemical reactions that can modify its pharmacological properties. Key reactions include:
The choice of reagents and reaction conditions can significantly influence yield and purity. For instance, using different solvents or temperatures can lead to variations in product formation .
The mechanism of action for 5,6,7,8-tetrahydrotrazodone primarily involves modulation of serotonin receptors. Specifically:
Research indicates that compounds affecting these pathways may have antidepressant effects similar to those observed with traditional serotonergic agents .
5,6,7,8-Tetrahydrotrazodone possesses distinct physical and chemical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications .
5,6,7,8-Tetrahydrotrazodone has potential applications in various scientific fields:
5,6,7,8-Tetrahydrotrazodone (Chemical Formula: C₁₉H₂₆ClN₅O₂; Molecular Weight: 391.9 g/mol) is a hydrogenated analogue of the antidepressant trazodone. Its core structure features a saturated triazolopyridine ring system, distinguishing it from trazodone’s aromatic scaffold [8]. The reduction of the pyridine ring to a piperidine-type system (positions 5–8) enhances conformational flexibility and alters electron distribution. Key functional groups include:
Table 1: Structural Attributes vs. Trazodone
Attribute | Trazodone | 5,6,7,8-Tetrahydrotrazodone |
---|---|---|
Core Ring System | Aromatic triazolopyridine | Saturated tetrahydrotriazolopyridine |
Double Bonds (Ring) | 3 (5-6, 7-8, 9-10) | 1 (1-2a) |
Molecular Symmetry | Planar core | Non-planar, puckered ring |
IUPAC Name Fragment | [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
The synthesis of trazodone analogues emerged from mid-20th-century efforts to optimize psychotropic agents with improved safety:
This analogue belongs to a broader family of triazolopyridine-based SARIs (Serotonin Antagonist and Reuptake Inhibitors):
Table 2: Key Trazodone Analogues
Compound | Core Modification | Clinical/Research Status |
---|---|---|
Trazodone | Aromatic triazolopyridine | FDA-approved (1981) |
5,6,7,8-Tetrahydrotrazodone | Saturated triazolopyridine | Research compound |
Etoperidone | N-methylpiperazine substitution | Marketed (Europe) |
m-Chlorophenylpiperazine (mCPP) | Trazodone metabolite | Pharmacological probe |
Trazodone N-Oxide | N-oxidation | Trace metabolite |
Unlike mCPP (a serotonin receptor agonist), 5,6,7,8-tetrahydrotrazodone retains trazodone’s dual pharmacophore but exhibits distinct steric constraints due to ring saturation [10].
This analogue addresses critical questions in CNS drug design:
Table 3: Pharmacological Parameters (In Silico Predictions)
Target | Trazodone Ki (nM) | Tetrahydrotrazodone Predicted Ki (nM) | Delta (%) |
---|---|---|---|
SERT | 160 | 110 | -31% |
5-HT2A | 36 | 25 | -31% |
5-HT2C | 28 | 41 | +46% |
H1 | 350 | 210 | -40% |
Data extrapolated from trazodone’s pharmacodynamics and molecular modeling of the saturated analogue [4] [10].
While not yet clinically utilized, 5,6,7,8-tetrahydrotrazodone exemplifies rational analogue design to dissect trazodone’s polypharmacology—balancing receptor affinity, metabolic fate, and neurotropic potential [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1